molecular formula C9H10O3 B8717269 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol

3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol

Cat. No. B8717269
M. Wt: 166.17 g/mol
InChI Key: QETZKHPIZAYADG-UHFFFAOYSA-N
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Patent
US08436028B2

Procedure details

To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-3-ol (1 g, 6.02 mmol) in dichloromethane (20 ml) was added Dess-Martin periodinane (2.8 g, 6.60 mmol). The mixture was stirred overnight at 25° C., and then purified by flash chromatography on a Biotage Horizon, 40M column, eluting with 1 column volume of 100% dichloromethane, followed by a gradient of 0 to 100% ethyl acetate in dichloromethane over 10 column volumes, to provide the title compound (964 mg, 5.87 mmol, 98% yield). 1H NMR (500 MHz, CDCl3): δ 6.99 (m, 4H), 4.72 (s, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][CH:3]([OH:12])[CH2:2]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][C:3](=[O:12])[CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(COC2=C1C=CC=C2)O
Name
Quantity
2.8 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a Biotage Horizon, 40M column
WASH
Type
WASH
Details
eluting with 1 column volume of 100% dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CC(COC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.87 mmol
AMOUNT: MASS 964 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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